3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

Medicinal Chemistry Property-Based Design Chromatography

Researchers requiring precise regiochemistry for cross-coupling or impurity profiling face inconsistent isomer quality. 3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole (CAS 1034734-64-9) provides confirmed ortho-bromo regiochemistry for reproducible Suzuki-Miyaura outcomes and reliable HPLC/LC-MS calibration. - Ortho-bromo handle for Pd-catalyzed cross-coupling at elevated temperatures (~70°C) - Drug impurity reference standard for method validation & spiking experiments - 95% purity, fragment-like profile (MW 238.08, XLogP3 1.8) for screening workflows

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 1034734-64-9
Cat. No. B1293478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole
CAS1034734-64-9
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCN1C=NN=C1C2=CC=CC=C2Br
InChIInChI=1S/C9H8BrN3/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,1H3
InChIKeySKVSYSSOZDCPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole: At a Glance


3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole (CAS 1034734-64-9) is a heterocyclic building block featuring a 1,2,4-triazole core substituted with a 2-bromophenyl moiety and an N-methyl group. Its molecular formula is C9H8BrN3, with a molecular weight of 238.08 g/mol and a computed XLogP3 of 1.8, indicating moderate lipophilicity [1]. The ortho-bromo aryl group serves as a versatile synthetic handle for cross-coupling reactions, enabling the rapid construction of biaryl and heteroaryl libraries . This compound is also utilized as a reference standard for drug impurity profiling and analytical method development [2].

Why Generic Isomer Substitution Fails


The 1,2,4-triazole core is a privileged scaffold, but the precise regiochemistry of the bromophenyl substituent critically governs synthetic utility and physicochemical properties. The ortho-bromo configuration of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole introduces steric hindrance adjacent to the C–Br bond, which modulates reactivity in Pd-catalyzed cross-couplings compared to para-substituted analogs . Furthermore, ortho-, meta-, and para-bromophenyl isomers exhibit distinct lipophilicities and chromatographic retention behaviors, making them non-interchangeable as impurity standards or internal references in HPLC/LC-MS assays [1]. Procurement of the correct isomer is essential for reproducible synthetic yields and accurate analytical quantification.

3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole – Key Evidence


Lipophilicity: Ortho vs. Para Isomer

The ortho-bromo substitution on the phenyl ring of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole yields a computed XLogP3 of 1.8 [1]. While direct experimental lipophilicity data for the para-isomer (3-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole) are not publicly available, the structural difference is expected to alter partition coefficients and, consequently, retention times in reversed-phase chromatography. This property-based distinction supports the need for isomer-specific selection when optimizing chromatographic separations or predicting passive membrane permeability.

Medicinal Chemistry Property-Based Design Chromatography

Steric Effects in Suzuki Coupling

The 2-bromophenyl substituent of the target compound presents an ortho-substituted aryl bromide. Literature precedent demonstrates that ortho-substituted aryl bromides require slightly elevated temperatures (e.g., 70 °C) for efficient Suzuki-Miyaura coupling under conditions where unhindered aryl bromides react at room temperature [1]. This established steric effect is directly applicable to 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole, distinguishing it from less-hindered para-substituted isomers which would be expected to couple more readily under milder conditions.

Organic Synthesis Catalysis Cross-Coupling

Validated Drug Impurity Standard

3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole is explicitly designated as a reference substance for drug impurities [1]. This application requires high isomeric purity and batch-to-batch consistency. While generic 1,2,4-triazole building blocks may contain regioisomeric contaminants, the certified use of this specific CAS 1034734-64-9 compound as an impurity standard ensures traceability and reliability in analytical method validation and forced degradation studies.

Pharmaceutical Analysis Quality Control Impurity Profiling

Computational Physicochemical Profile

The compound exhibits a well-defined set of computed properties: Molecular Weight = 238.08 g/mol, XLogP3 = 1.8, Hydrogen Bond Acceptor Count = 2, Rotatable Bond Count = 1 [1]. These values place it within favorable drug-like space for fragment-based or lead-like libraries. In contrast, the 4-bromo isomer (CAS 1250443-93-6) shares the same molecular weight but may possess a different XLogP3, underscoring the importance of selecting the precise isomer for computational models where predicted properties correlate with synthetic feasibility and biological activity.

Computational Chemistry Medicinal Chemistry Virtual Screening

3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole – Applications


Sterically Hindered Biaryl Synthesis

The ortho-bromo aryl group serves as a coupling partner in Suzuki-Miyaura reactions. Researchers should anticipate the need for slightly elevated temperatures (e.g., 70 °C) and appropriate ligand selection to overcome steric hindrance, enabling the construction of diverse 3-aryl-1,2,4-triazole libraries [1].

HPLC/LC-MS Impurity Profiling

Due to its designated use as a drug impurity reference standard, this compound is ideal for spiking experiments, method validation, and establishing relative retention times in reversed-phase chromatography. Its moderate lipophilicity (XLogP3 = 1.8) and defined structural features provide a reliable benchmark for separation of closely related impurities [2].

Fragment-Based Drug Discovery

With a molecular weight of 238.08 g/mol, XLogP3 of 1.8, and only 1 rotatable bond, the compound adheres to fragment-like property guidelines. It can be incorporated into virtual screening workflows where the ortho-bromo group offers a synthetic vector for hit expansion via cross-coupling chemistry [3].

Calibration and Quality Control

The high purity (typically 95%) and well-characterized structure make 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole suitable as a calibration standard for quantitative NMR or mass spectrometry, particularly in studies involving brominated heterocycles or as a surrogate for more complex drug candidates .

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